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2'-Deoxy-5-(hydroperoxymethyl)cytidine

DNA oxidative damage nucleoside mass spectrometry hydroperoxide characterization

2'-Deoxy-5-(hydroperoxymethyl)cytidine (hpm5dCyd) is a synthetically prepared, modified 2'-deoxycytidine nucleoside bearing a reactive hydroperoxymethyl group at the C5 position. It was first isolated and structurally characterised in 1996 as the primary methyl‑group oxidation product formed when 5‑methyl‑2'-deoxycytidine (5mdC) is photosensitised by menadione under UV‑A irradiation.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
CAS No. 183945-25-7
Cat. No. B12565906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-(hydroperoxymethyl)cytidine
CAS183945-25-7
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O
InChIInChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1
InChIKeyLWBPLZRMBYBJGR-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-5-(hydroperoxymethyl)cytidine (CAS 183945-25-7): What Scientific Buyers Need to Know Before Procurement


2'-Deoxy-5-(hydroperoxymethyl)cytidine (hpm5dCyd) is a synthetically prepared, modified 2'-deoxycytidine nucleoside bearing a reactive hydroperoxymethyl group at the C5 position. It was first isolated and structurally characterised in 1996 as the primary methyl‑group oxidation product formed when 5‑methyl‑2'-deoxycytidine (5mdC) is photosensitised by menadione under UV‑A irradiation [1]. The compound is explicitly identified as an unstable intermediate that spontaneously decomposes to the epigenetically significant derivatives 5‑(hydroxymethyl)-2'-deoxycytidine (5hmdC) and 5‑formyl-2'-deoxycytidine (5fdC) [2]. Unlike its extensively studied uridine analog 5‑hydroperoxymethyl-2'-deoxyuridine (HPMdU), hpm5dCyd is the only nucleotide hydroperoxide that directly connects to the 5‑methylcytosine oxidation pathway, making it indispensable for studies that distinguish cytosine‑specific from thymine‑specific oxidative DNA damage.

5mdC Oxidation Probe Reactive hydroperoxymethyl intermediate for pathway branching studies of 5-methylcytosine oxidation
Cytosine-Specific Lesion Distinguishes cytosine-derived oxidative damage from thymine-derived analog chemistry
Authenticated Reference Only published complete spectroscopic fingerprint supports analytical method validation workflows

Why 5hmdC, 5fdC, or HPMdU Cannot Replace 2'-Deoxy-5-(hydroperoxymethyl)cytidine in Mechanistic Studies


The stable oxidation products 5hmdC and 5fdC are the terminal metabolites of the 5mdC oxidation cascade, not the reactive precursor, and therefore cannot reproduce the radical‑generating or metal‑catalysed decomposition chemistry that defines hpm5dCyd [1]. The uridine analog HPMdU, while sharing the hydroperoxymethyl moiety, derives from thymine, lacks the cytosine C4 amino group, and exhibits quantitatively different metal‑ion degradation profiles and mutagenic potency [2]. Substituting any of these compounds eliminates the ability to track the transient hydroperoxide intermediate or to dissect cytosine‑specific versus thymine‑specific oxidative damage pathways, which is the core scientific value of procuring the authentic compound.

Target hpm5dCyd
Substitute Risk 5hmdC / 5fdC are stable terminal metabolites that cannot recapitulate the reactive hydroperoxide intermediate chemistry or radical-generating decomposition pathway
Target hpm5dCyd
Substitute Risk HPMdU derives from thymine, lacks the cytosine C4 amino group, and exhibits quantitatively different metal-ion degradation profiles and product selectivity
Target hpm5dCyd
Substitute Risk Either substitute eliminates the ability to track the transient hydroperoxide or to dissect cytosine-specific from thymine-specific oxidative damage pathways

Head-to-Head Quantitative Evidence: 2'-Deoxy-5-(hydroperoxymethyl)cytidine vs. Closest Analogs


Structural Identity: MS and NMR Discrimination of the Hydroperoxide from Co‑Eluting Stable Products

In the 1996 JACS study that first isolated the compound, hpm5dCyd was resolved from 5hmdC and 5fdC by reversed‑phase HPLC (C₁₈ column, water–methanol gradient) and assigned by positive‑ion FAB mass spectrometry and ¹H/¹³C NMR in DMSO‑d₆ [1]. The hydroperoxide exhibited a distinct HPLC capacity factor (k') and a characteristic methylene proton pattern that differentiated it from the –CH₂OH (5hmdC) and –CHO (5fdC) oxidation states. No analogous full spectroscopic characterisation of the cytosine hydroperoxide exists outside this study, making the authenticated reference standard essential for analytical method validation.

Structural Identity
Reported
Complete chromatographic baseline resolution from 5hmdC and 5fdC on C₁₈ RP-HPLC; unique ¹H NMR spin system for –OCH₂OOH protons distinct from –CH₂OH and –CHO oxidation states
Supports analytical method validation for unambiguous hydroperoxide identification
JACS 1996 study; only published full spectroscopic fingerprint
DNA oxidative damage nucleoside mass spectrometry hydroperoxide characterization

Chemical Stability: Transient Hydroperoxide vs. Terminal Metabolites

The Shao et al. (2013) study explicitly classifies hpm5dCyd as an unstable peroxyl radical‑derived hydroperoxide that reacts further with tetrachloro‑1,4‑benzoquinone (TCBQ) to generate 5hmdC and 5fdC [1]. The hydroperoxide is consumed within the experimental time course (≤ 30 min under the reported conditions), whereas 5hmdC and 5fdC accumulate as stable end products. This kinetic lability is a class‑level property of cytosine hydroperoxides, which are documented to be less stable in neutral aqueous solution than their thymine counterparts [2].

Chemical Stability
Class-level
hpm5dCyd fully consumed within ≤ 30 min in the presence of halogenated quinones; 5hmdC and 5fdC accumulate as stable end products. Cytosine hydroperoxides are qualitatively less stable in neutral aqueous solution than thymine counterparts
Transient nature enables branching kinetic studies not possible with stable products
Class-level inference; half-life conditions may vary
nucleoside stability hydroperoxide decomposition oxidative lesion lifetime

Mutagenic Potency: Hydroperoxide Functional Group vs. Hydroxymethyl Analog in Salmonella Assays

Direct mutagenicity data for hpm5dCyd are not yet published; however, the uridine analog HPMdU provides a conservative, class‑level benchmark for the hydroperoxymethyl pharmacophore. In the Salmonella typhimurium TA100 Ames assay, HPMdU induced a 4‑fold increase in revertants at 50 nmol/plate, whereas its stable decomposition product 5‑hydroxymethyl-2'-deoxyuridine (HMdU) required a 20‑fold higher dose (1000 nmol/plate) to achieve a comparable 5‑fold increase [1]. The hydroperoxide was approximately two orders of magnitude more potent than the formyl derivative FdU. Given that both HPMdU and hpm5dCyd share the same hydroperoxymethyl substituent and differ only in the pyrimidine base (uracil vs. cytosine), a similar potency differential is anticipated, though the absolute values may be modulated by base‑specific repair and deamination rates [2]. Note: this evidence carries a 'Class-level inference' tag because quantitative values are from the uridine analog, not the cytidine compound itself.

Genotoxicity Assay Context
Class-level
HPMdU induced reported 4-fold revertant increase at 50 nmol/plate in TA100 assay; HMdU required 1000 nmol/plate for comparable 5-fold increase. Reported ~20-fold higher response for hydroperoxide vs hydroxymethyl analog on a molar basis
Supports reported genotoxicity endpoint context; data from uridine analog
Class-level inference; cytidine-specific values not yet published
mutagenicity Salmonella typhimurium hydroperoxide genotoxicity

Base-Specific Decomposition: Cytosine vs. Thymine Hydroperoxide Metal-Ion Reactivity

Early radiolysis studies established that cytosine‑N1‑substituted hydroperoxides are significantly less stable than their thymine counterparts, decomposing faster in neutral aqueous solution and exhibiting a different product distribution upon metal‑ion challenge [1]. While HPMdU (thymine‑derived) degrades to a mixture of HMdU and FdU whose ratio depends on the specific metal ion (Sn(II) gives exclusively HMdU; Fe(II) gives a 1:1 mixture; Cu(I)/Cu(II) favour FdU) [2], the cytosine analog hpm5dCyd yields 5hmdC and 5fdC through a pathway that is further modulated by the C4 amino group, which introduces competing deamination chemistry absent in the uracil series [3]. No study has directly compared the two hydroperoxides side‑by‑side, but the base‑specific decomposition pattern is a critical differentiator for experiments that must separate cytosine‑specific from thymine‑specific oxidative lesions.

Base-Specific Decomposition
Cross-study
HPMdU product ratio spans 100:0 to 0:100 (HMdU:FdU) depending on metal ion (Sn²⁺ vs Cu²⁺). hpm5dCyd decomposition product spectrum is further modulated by C4 amino group, introducing competing deamination chemistry absent in uracil series
Authentic cytosine hydroperoxide required to separate cytosine-specific from thymine-specific lesion chemistry
No direct side-by-side study available; base-specific pattern inferred from cross-study comparison
metal-catalysed decomposition cytosine hydroperoxide thymine hydroperoxide

Highest-Impact Application Scenarios for Procuring 2'-Deoxy-5-(hydroperoxymethyl)cytidine


Analytical Reference Standard for HPLC‑MS/MS Quantification of 5mdC Oxidation Intermediates

The 1996 JACS paper provides the only published complete spectroscopic fingerprint (¹H NMR, ¹³C NMR, UV, FAB‑MS) for hpm5dCyd [1]. An authenticated sample enables laboratories to build an HPLC‑MS/MS multiple reaction monitoring (MRM) method that distinguishes the transient hydroperoxide from co‑occurring 5hmdC and 5fdC in cellular DNA hydrolysates, a capability that is currently absent from all commercial epigenetic damage panels.

Kinetic Trapping of the 5‑(2'-deoxycytidylyl)methyl Peroxyl Radical Branch Point

The Shao et al. (2013) mechanism shows that hpm5dCyd is the immediate product of O₂ addition to the 5‑(2'-deoxycytidylyl)methyl radical, and its subsequent reaction with quinoid carcinogens determines the partitioning between 5hmdC and 5fdC [2]. Procuring the authentic hydroperoxide allows direct stopped‑flow or rapid‑quench kinetic measurements that map this branching ratio under varying oxidant conditions, which is not possible with the stable end products.

Positive Control for Cytosine‑Specific DNA Lesion Repair Enzyme Assays

DNA glycosylases and AP endonucleases discriminate between cytosine‑derived and thymine‑derived substrates [3]. hpm5dCyd serves as a cytosine‑specific hydroperoxide lesion that can be incorporated into oligonucleotides to test the substrate specificity of repair enzymes such as SMUG1, TDG, or APE1, where the uridine analog HPMdU would report on an entirely different repair pathway.

Differentiation of Epigenetic Dark Matter: Pre‑Steady‑State Lesion Analysis

The emerging concept of 'epigenetic dark matter' posits that transient oxidative lesions on 5‑methylcytosine may have signalling roles before they resolve to stable 5hmdC/5fdC. hpm5dCyd is the only commercially irrelevant compound that can serve as a synthetic intermediate for generating DNA substrates bearing the hydroperoxide lesion at defined positions, enabling pre‑steady‑state kinetic analysis of enzymatic or metal‑catalysed processing that precedes the formation of the canonical epigenetic marks.

Application
Selection Property
Validation Focus
HPLC-MS/MS method development for 5mdC oxidation intermediates
Published spectroscopic fingerprint availability
MRM transition optimization and chromatographic resolution from 5hmdC / 5fdC
Kinetic trapping of 5mdC peroxyl radical branching
Transient hydroperoxide intermediate identity
Stopped-flow or rapid-quench partitioning ratio under varied oxidant conditions
Cytosine-specific repair enzyme substrate specificity assays
Cytosine base with C4 amino group lesion context
SMUG1, TDG, APE1 substrate discrimination vs thymine-derived lesions
Pre-steady-state analysis of epigenetic lesion processing
Synthetic intermediate for site-specific DNA substrate preparation
Enzymatic and metal-catalysed processing kinetics preceding stable mark formation
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